molecular formula C13H17ClO2 B1313236 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane CAS No. 258882-50-7

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane

Cat. No.: B1313236
CAS No.: 258882-50-7
M. Wt: 240.72 g/mol
InChI Key: IBACJUGULGACOV-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of Friedel-Crafts chemistry and alpha-halo ketone synthesis methodologies. The foundational work establishing the synthetic pathways for such compounds traces back to the pioneering research of Charles Friedel and James Mason Crafts, who developed their eponymous reactions in 1877. These reactions revolutionized organic synthesis by providing reliable methods for attaching substituents to aromatic rings, ultimately enabling the creation of complex molecules like this compound.

The accidental discovery nature of the Friedel-Crafts reactions, as documented in historical accounts, demonstrates how serendipitous observations in chemical research often lead to transformative synthetic methodologies. Charles Friedel, born on March 12, 1832, in Strasbourg, France, brought his expertise in both mineralogy and chemistry to bear on problems of aromatic substitution. His collaboration with Crafts established the theoretical and practical framework that would eventually enable the synthesis of sophisticated alpha-halo ketones incorporating both aromatic and aliphatic functionalities.

The evolution from simple acylation reactions to the synthesis of complex molecules like this compound represents a natural progression in organic chemistry. The development of reliable halogenation techniques, particularly for the introduction of chlorine atoms at specific positions, emerged throughout the late nineteenth and early twentieth centuries. These methodological advances created the foundation for synthesizing compounds combining multiple functional groups with precise regiochemical control.

Contemporary interest in this compound began emerging in the early twenty-first century as researchers recognized its potential as a versatile intermediate for pharmaceutical development. The compound first appeared in scientific literature as investigators explored its applications in neuropharmacology, particularly as a potential dopamine receptor antagonist. Subsequent research expanded to encompass its utility in synthesizing pleuromutilin derivatives for antibacterial applications, demonstrating the compound's broad synthetic versatility.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compound naming. According to the systematic naming protocol, the compound is designated as 6-chloro-1-(3-methoxyphenyl)hexan-1-one, reflecting its structural components and functional group priorities. The nomenclature systematically identifies the six-carbon aliphatic chain as the primary backbone, with the ketone functionality receiving priority in the numbering system.

The classification of this compound encompasses multiple chemical categories, establishing its position within organic chemistry taxonomy. Primarily, this compound belongs to the alpha-halo ketone functional group class, characterized by the presence of a halogen substituent adjacent to a carbonyl group. This classification is particularly significant because alpha-halo ketones exhibit distinctive reactivity patterns, including enhanced alkylating activity and susceptibility to nucleophilic attack.

Classification Category Specific Designation Structural Basis
Primary Functional Group Alpha-halo ketone Chlorine adjacent to carbonyl
Secondary Classification Aromatic ketone Phenyl ring attached to carbonyl
Tertiary Classification Methoxy-substituted aromatic Meta-methoxy substitution pattern
Molecular Framework Acyclic ketone Linear carbon chain structure
Halogen Classification Primary alkyl chloride Terminal chlorine positioning

The International Chemical Identifier system provides additional systematic classification through its hierarchical structural representation. The compound's International Chemical Identifier string, InChI=1S/C13H17ClO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3, encodes the complete structural information in a standardized format. This systematic representation enables unambiguous identification across chemical databases and facilitates computational analysis of structural relationships.

The Simplified Molecular Input Line Entry System representation, COC1=CC=CC(=C1)C(=O)CCCCCCl, provides an alternative systematic notation emphasizing connectivity patterns. This linear notation system proves particularly valuable for database searches and computational chemistry applications, enabling rapid identification of structural analogs and synthetic precursors.

Contemporary chemical databases employ multiple classification systems to categorize this compound within broader chemical space. The compound receives classification as an organic halide due to the presence of the chlorine substituent, while simultaneously being categorized as an aromatic ketone based on the phenyl-carbonyl linkage. This dual classification reflects the compound's hybrid nature, combining aliphatic and aromatic structural elements.

Position in Contemporary Organic Chemistry

The position of this compound in contemporary organic chemistry reflects its emergence as a valuable synthetic intermediate with diverse applications across multiple research domains. Modern organic chemistry increasingly emphasizes the development of versatile building blocks capable of participating in various synthetic transformations, and this compound exemplifies such versatility through its multiple reactive sites and functional group combinations.

Contemporary pharmaceutical research has identified this compound as a promising scaffold for drug development, particularly in neuropharmacological applications. Research investigations have demonstrated its potential as a dopamine D1 receptor antagonist, with studies revealing modest selectivity profiles that warrant further investigation. The compound's ability to serve as a template for developing selective receptor ligands positions it within the forefront of contemporary medicinal chemistry research.

The compound's role in bioorganic chemistry research demonstrates its utility in developing novel antibacterial agents. Contemporary studies have incorporated this compound into pleuromutilin derivative synthesis, creating compounds with enhanced antibacterial activity against resistant bacterial strains. These applications highlight the compound's relevance to addressing contemporary challenges in antimicrobial resistance, positioning it as a valuable contributor to modern pharmaceutical development efforts.

Research Domain Application Category Development Status Contemporary Relevance
Neuropharmacology Dopamine receptor modulation Active investigation High priority due to neurological disorders
Antimicrobial research Pleuromutilin derivatives Promising results Critical for resistance challenges
Endocrinology Gonadotropin-releasing hormone agonists Exploratory phase Emerging therapeutic area
Synthetic methodology Friedel-Crafts applications Established protocols Foundational techniques

Contemporary synthetic methodology development continues to explore the reactivity patterns of this compound, particularly focusing on its behavior in modern coupling reactions and catalytic transformations. The compound's alpha-halo ketone functionality makes it an attractive substrate for contemporary palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through efficient synthetic sequences.

The integration of this compound into contemporary chemical supply chains reflects its growing importance in research and development activities. Chemical suppliers maintain regular inventory of this compound, indicating sustained demand from research institutions and pharmaceutical companies. The establishment of reliable synthetic routes and commercial availability supports its continued utilization in contemporary organic chemistry research.

Modern computational chemistry approaches increasingly incorporate this compound as a model compound for studying alpha-halo ketone reactivity patterns. Theoretical investigations examine its conformational preferences, electronic properties, and reaction mechanisms, contributing to fundamental understanding of this important compound class. These computational studies inform synthetic strategy development and guide optimization of reaction conditions for related transformations.

The environmental considerations surrounding this compound synthesis and applications align with contemporary green chemistry principles. Modern synthetic approaches emphasize atom economy and waste minimization, leading to development of more efficient preparative methods that reduce environmental impact while maintaining synthetic utility. These sustainability considerations position the compound within contemporary discussions about responsible chemical manufacturing and research practices.

Properties

IUPAC Name

6-chloro-1-(3-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBACJUGULGACOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443150
Record name 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258882-50-7
Record name 6-Chloro-1-(3-methoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258882-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Method

This classical method involves the acylation of a methoxy-substituted benzene derivative with a chlorohexanoyl chloride under Lewis acid catalysis.

  • Step 1: Preparation of 6-chlorohexanoyl chloride

    • Starting from 6-chlorohexanoic acid, conversion to the corresponding acyl chloride is achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • Step 2: Friedel-Crafts Acylation

    • The 3-methoxybenzene (m-methoxybenzene) is reacted with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).
    • The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • Temperature control is critical, often maintained at 0°C to room temperature to optimize yield and minimize side reactions.
  • Step 3: Work-up and Purification

    • The reaction mixture is quenched carefully with water or dilute acid.
    • The crude product is extracted with organic solvents.
    • Purification is performed by recrystallization or column chromatography to isolate the pure 6-chloro-1-(3-methoxyphenyl)-1-oxohexane.

Advantages:

  • Straightforward and well-established.
  • High regioselectivity for para and ortho positions relative to methoxy substituent, with the 3-methoxy group directing acylation to the appropriate position.

Limitations:

  • Requires strict anhydrous conditions.
  • Use of corrosive Lewis acids and generation of acidic waste.

Organometallic Coupling Method (Grignard Reaction)

This method involves the reaction of an arylmagnesium halide with a suitable acyl chloride or equivalent.

  • Step 1: Preparation of 3-methoxyphenylmagnesium bromide

    • 3-Bromoanisole (3-bromo-1-methoxybenzene) is treated with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) to form the Grignard reagent.
    • The reaction is performed under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
  • Step 2: Reaction with 6-chlorohexanoyl chloride

    • The freshly prepared 3-methoxyphenylmagnesium bromide is added dropwise to a solution of 6-chlorohexanoyl chloride at low temperature (0°C to -10°C) to control the exothermic reaction.
    • Stirring is continued to ensure complete reaction.
  • Step 3: Quenching and Work-up

    • The reaction is quenched with aqueous ammonium chloride or dilute acid.
    • The organic layer is separated, washed, dried, and concentrated.
  • Step 4: Purification

    • The crude product is purified by column chromatography or recrystallization.

Advantages:

  • High yields and selectivity.
  • Flexibility to introduce various substituents on the aromatic ring.

Limitations:

  • Requires strict anhydrous and inert conditions.
  • Preparation of Grignard reagents can be sensitive and sometimes challenging.
Aspect Friedel-Crafts Acylation Organometallic Coupling (Grignard)
Starting Materials 3-Methoxybenzene, 6-chlorohexanoyl chloride 3-Bromoanisole, magnesium, 6-chlorohexanoyl chloride
Catalyst/Reagents Aluminum chloride (AlCl3) Magnesium metal, ether/THF
Reaction Conditions Anhydrous, 0°C to RT Anhydrous, inert atmosphere, low temperature
Reaction Time Several hours 1-2 hours
Purification Recrystallization or column chromatography Column chromatography or recrystallization
Yield Moderate to high (60-85%) High (70-90%)
Scalability Industrially feasible with continuous flow reactors Feasible but requires careful handling
Environmental/Safety Concerns Use of corrosive Lewis acids, acidic waste Sensitive to moisture, flammable solvents
  • The Friedel-Crafts acylation method benefits from continuous flow reactor technology in industrial settings, improving reaction control, yield, and safety by minimizing exposure to corrosive reagents.

  • Organometallic coupling reactions with 3-methoxyphenylmagnesium bromide have been optimized by controlling temperature and solvent choice to maximize yield and minimize side reactions such as over-addition or reduction.

  • Purification techniques such as column chromatography on silica gel using petroleum ether/ethyl acetate mixtures have been reported to effectively isolate the target compound with high purity.

  • Reaction monitoring by NMR and chromatographic methods ensures the completion of the reaction and the absence of side products, which is critical for obtaining high-purity material suitable for further applications.

The preparation of this compound is effectively achieved via Friedel-Crafts acylation of 3-methoxybenzene with 6-chlorohexanoyl chloride or through Grignard coupling of 3-methoxyphenylmagnesium bromide with the same acyl chloride. Both methods require stringent anhydrous conditions and careful purification to yield the target compound in high purity and yield. Industrial adaptations favor continuous flow processes for enhanced efficiency and safety. The choice of method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties : The compound is being investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies have shown that 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa12
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Organic Synthesis

Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities or novel properties.

Materials Science

Development of New Materials : The compound is explored for its applications in the development of new materials, particularly polymers and coatings that require specific chemical properties. Its unique substituents can impart desirable characteristics such as increased stability or reactivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus. This study highlights the compound's potential as a lead molecule for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research published in a pharmaceutical journal explored the anti-inflammatory mechanisms of this compound. It was found to modulate pain pathways, possibly through interactions with opioid receptors, suggesting its utility in pain management therapies.

Mechanism of Action

The mechanism by which 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS 188851-40-3)
  • Molecular Formula : C₁₂H₁₄Cl₂O
  • Molecular Weight : 245.14 g/mol
  • Key Differences :
    • The phenyl group is substituted with a chlorine atom at the para position instead of a methoxy group.
    • Higher lipophilicity (LogP = 4.32) compared to the 3-methoxy analog due to the absence of a polar methoxy group .
    • Reduced hydrogen-bonding capacity, as the chloro group is a weaker hydrogen-bond acceptor than methoxy.
(b) 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane (CAS 898786-13-5)
  • Molecular Formula : C₁₂H₁₂Cl₃O
  • Molecular Weight : 281.59 g/mol
  • Key Differences: Two chlorine atoms at the 2- and 4-positions of the phenyl ring enhance steric hindrance and electron-withdrawing effects.
(c) 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane (CAS 951886-31-0)
  • Molecular Formula : C₁₂H₁₂Cl₂FO
  • Molecular Weight : 263.13 g/mol
  • Synergistic effects of chloro and fluoro groups may enhance resistance to enzymatic degradation.

Functional Group Modifications in the Aliphatic Chain

(a) 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone
  • Molecular Formula : C₁₂H₁₅ClO₂
  • Molecular Weight : 226.70 g/mol
  • Key Differences: Replacement of methoxy (-OCH₃) with hydroxyl (-OH) increases polarity and hydrogen-bond donor capacity, improving solubility in aqueous media . Susceptibility to oxidation or esterification reactions due to the reactive phenolic -OH group.
(b) Ethyl 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoate (CAS 1309935-85-0)
  • Molecular Formula : C₁₆H₁₉ClFO₃
  • Molecular Weight : 313.77 g/mol
  • Key Differences: Extended aliphatic chain (octanone vs. hexanone) and ester functional group alter pharmacokinetic properties, such as bioavailability and hydrolysis rates .

Biological Activity

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane (CAS No. 258882-50-7) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a chloro substituent and a methoxyphenyl group attached to a hexanone backbone. Its molecular formula is C13H17ClO2C_{13}H_{17}ClO_2, and it possesses unique properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its lipophilicity, facilitating cell membrane penetration and subsequent bioactivity.

Enzymatic Interactions

Research has shown that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Biological Activity Overview

Recent studies have highlighted several areas of biological activity for this compound:

  • Antimicrobial Activity : Exhibited significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through caspase activation.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro, indicating usefulness in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryReduces cytokine levels in cell cultures

Case Study: Anticancer Activity

In a study conducted by Yao et al., this compound was tested on human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspases and PARP. This suggests that the compound may have therapeutic potential in cancer treatment by targeting apoptotic pathways .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane?

  • Answer : A key route involves Friedel-Crafts acylation, where 3-methoxybenzene reacts with 6-chlorohexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include oxidative coupling of substituted phenyl precursors with hexanone derivatives using chromium-based oxidants (e.g., CrO₃) . The methoxy group’s electron-donating nature necessitates careful control of reaction conditions to avoid over-acylation or isomerization. Purification typically employs column chromatography with silica gel and non-polar solvents.

Q. How is the structural integrity of this compound validated experimentally?

  • Answer :

  • 1H/13C NMR : The ketone carbonyl (δ ~200–210 ppm in 13C NMR) and methoxy group (δ ~3.8 ppm in 1H NMR) are diagnostic. Aromatic protons exhibit splitting patterns consistent with the 3-methoxyphenyl substitution .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 226.70 (calculated) confirm the molecular weight. Fragmentation patterns (e.g., loss of Cl or methoxy groups) aid in structural assignment .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone functional group.

Q. What are the key physicochemical properties (e.g., LogP, solubility) of this compound?

  • Answer : Experimental LogP values (~4.3) suggest high lipophilicity, aligning with computational predictions (e.g., using Molinspiration or ACD/Labs). Solubility in polar aprotic solvents (e.g., DMSO) is moderate, while aqueous solubility is limited (<1 mg/mL). Thermal stability (TGA/DSC data) shows decomposition above 200°C .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the electronic and steric environment of the ketone moiety?

  • Answer : The methoxy group donates electron density via resonance, reducing the electrophilicity of the carbonyl carbon. Computational studies (DFT at B3LYP/6-31G**) reveal a partial positive charge reduction on the carbonyl group compared to non-substituted analogs. Steric effects from the methoxy group may hinder nucleophilic attack, affecting reactivity in subsequent derivatization reactions .

Q. What strategies mitigate crystallization challenges for this compound?

  • Answer : Slow evaporation from dichloromethane/hexane (1:20 v/v) yields single crystals suitable for X-ray diffraction. Disorder in the crystal lattice (common in flexible aliphatic chains) is resolved using SHELX software for refinement. Hydrogen bonding between the ketone oxygen and adjacent molecules stabilizes the lattice .

Q. How can regioselectivity issues in Friedel-Crafts acylation be addressed during synthesis?

  • Answer : Competing para-substitution is minimized by using bulky Lewis acids (e.g., FeCl₃) or directing groups. Post-synthetic modifications (e.g., chlorination at the 6-position) require careful stoichiometry to avoid polychlorination. GC-MS or HPLC monitoring identifies side products (e.g., 4-methoxy isomers) .

Q. What computational tools predict the compound’s pharmacokinetic properties for biological studies?

  • Answer : SwissADME or pkCSM models estimate bioavailability (%F = 65–70%), blood-brain barrier penetration (low), and CYP450 interactions. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes, though experimental validation (e.g., SPR) is essential .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values between experimental and computational methods?

  • Answer : Experimental LogP (e.g., shake-flask method) may differ from computational predictions (e.g., XLogP3) due to solvent effects or impurities. Cross-validation using HPLC retention times (logD) under standardized pH conditions improves reliability. For example, a measured LogP of 4.32 vs. predicted 4.1 (PubChem) suggests minor systematic errors in parameterization .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)
Friedel-Crafts AcylationAlCl₃, DCM, 0°C, 12h6898.5
Oxidative CouplingCrO₃, H₂SO₄, 60°C, 6h5595.2

Table 2 : Key NMR Assignments

Proton/Groupδ (ppm) 1Hδ (ppm) 13C
Ketone (C=O)-207.5
Methoxy (-OCH₃)3.7855.2
Aromatic H (C3 position)7.12 (d)115.4

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